2-(3-Phenylsulfanylpropylsulfanyl)pyridine
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Overview
Description
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. It is a simple and fundamentally important heterocycle. Pyridine is a colorless liquid that boils at 115 ºC . It is obtained industrially from ammonia and acetylene .
Molecular Structure Analysis
Pyridine is a six-membered aromatic heterocycle and has an electronic structure similar to benzene. In the bonding picture of pyridine, the five carbons and single nitrogen are all sp2 hybridized .Chemical Reactions Analysis
Pyridine and its derivatives can participate in various chemical reactions. For example, functionalized pyridine ligands have been employed to synthesize a variety of Pd(II) complexes .Physical and Chemical Properties Analysis
Pyridine is a colorless liquid that boils at 115 ºC. It is a basic heterocyclic organic compound . The physical and chemical properties of “2-(3-Phenylsulfanylpropylsulfanyl)pyridine” are not available in the sources I found.Mechanism of Action
Safety and Hazards
Future Directions
The future research of pyridine and its derivatives is promising. For instance, green chemical engineering with cost-effectiveness and precise carbonization tuning microstructure are future research trends of lignin-derived carbon materials . Also, new opportunities for lignin-derived carbon materials in commercial applications are proposed .
Properties
IUPAC Name |
2-(3-phenylsulfanylpropylsulfanyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS2/c1-2-7-13(8-3-1)16-11-6-12-17-14-9-4-5-10-15-14/h1-5,7-10H,6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPISVAYLZPHFOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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